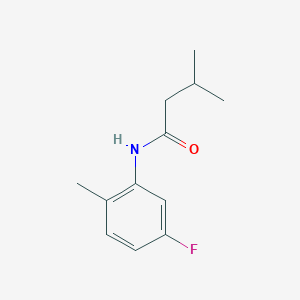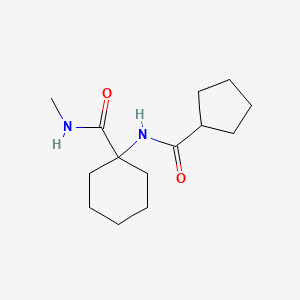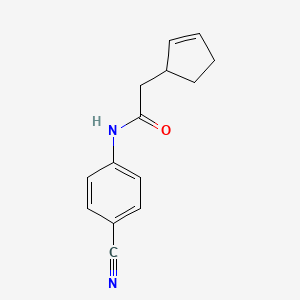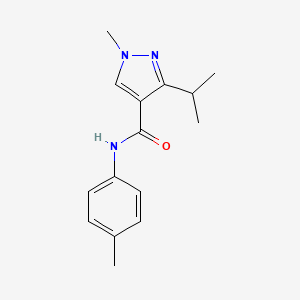
N-(2-propylphenyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-propylphenyl)morpholine-4-carboxamide, also known as PPCC, is a synthetic compound that belongs to the class of morpholine carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. PPCC is known to modulate the activity of certain ion channels in the brain, which can have a wide range of effects on neuronal function.
作用机制
N-(2-propylphenyl)morpholine-4-carboxamide modulates the activity of ion channels in the brain by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the concentration of N-(2-propylphenyl)morpholine-4-carboxamide. For example, N-(2-propylphenyl)morpholine-4-carboxamide enhances the activity of TRPV1 channels at low concentrations, but inhibits the activity of these channels at high concentrations. Similarly, N-(2-propylphenyl)morpholine-4-carboxamide inhibits the activity of ASIC1a channels at low concentrations, but enhances the activity of these channels at high concentrations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-propylphenyl)morpholine-4-carboxamide are dependent on the specific ion channel that it modulates. For example, N-(2-propylphenyl)morpholine-4-carboxamide-mediated modulation of TRPV1 channels can result in changes in pain sensation and thermoregulation, while modulation of ASIC1a channels can result in changes in synaptic plasticity and learning and memory. Additionally, N-(2-propylphenyl)morpholine-4-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may be relevant in the context of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-propylphenyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is a relatively small and stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and characterized, making it a well-established tool for studying ion channels in the brain. However, there are also some limitations to using N-(2-propylphenyl)morpholine-4-carboxamide in lab experiments. For example, its effects on ion channels can be concentration-dependent and may vary depending on the specific channel being studied. Additionally, the potential off-target effects of N-(2-propylphenyl)morpholine-4-carboxamide on other ion channels or proteins should be carefully considered.
未来方向
There are several future directions for research on N-(2-propylphenyl)morpholine-4-carboxamide and its applications in scientific research. One potential area of investigation is the development of more selective N-(2-propylphenyl)morpholine-4-carboxamide analogs that can modulate specific ion channels with greater specificity and potency. Additionally, the role of N-(2-propylphenyl)morpholine-4-carboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the potential therapeutic applications of N-(2-propylphenyl)morpholine-4-carboxamide in the treatment of pain and other neurological disorders should be explored.
合成方法
N-(2-propylphenyl)morpholine-4-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-propylphenylamine with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
N-(2-propylphenyl)morpholine-4-carboxamide has been used extensively in scientific research to study the function of ion channels in the brain. Specifically, it has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. N-(2-propylphenyl)morpholine-4-carboxamide has also been shown to modulate the activity of the acid-sensing ion channel 1a (ASIC1a), which plays a role in synaptic plasticity and learning and memory. Additionally, N-(2-propylphenyl)morpholine-4-carboxamide has been used to study the role of ion channels in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-propylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-5-12-6-3-4-7-13(12)15-14(17)16-8-10-18-11-9-16/h3-4,6-7H,2,5,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCVRKCILZSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propylphenyl)morpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)


![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)


![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)



![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)